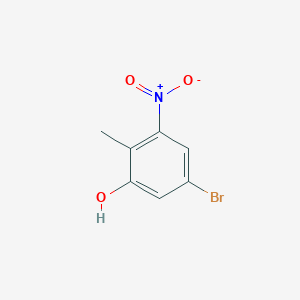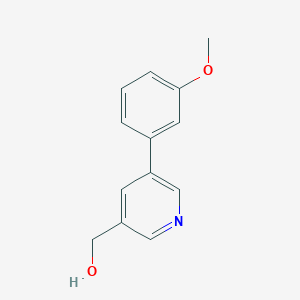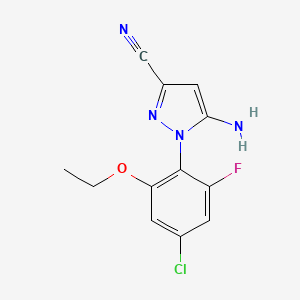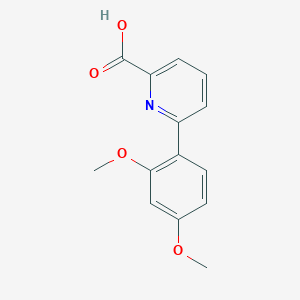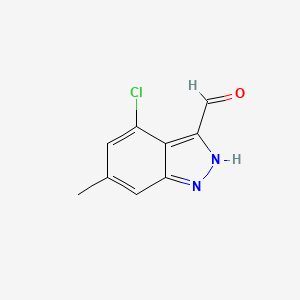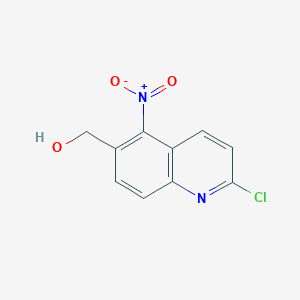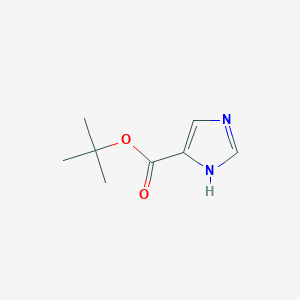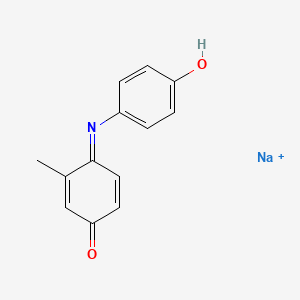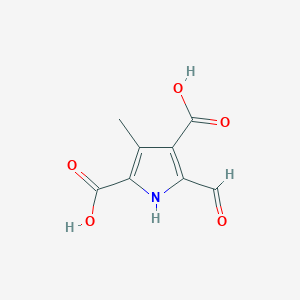
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the formyl group and subsequent carboxylation. While specific synthetic routes may vary, researchers have explored methods such as Vilsmeier-Haack formylation and carboxylation reactions to obtain 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Further details on the synthetic pathways can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Pyrolysis of Polysaccharides
Studies on the pyrolysis of polysaccharides have investigated the chemical mechanisms involved in the formation of various carbon products. While this research does not directly mention "5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid," the formation and applications of pyrrole derivatives in thermal degradation processes might offer some parallels in understanding potential applications of the compound (Ponder & Richards, 1994).
Plant Defense Mechanisms
Research into the role of proline and pyrroline-5-carboxylate metabolism in plants has highlighted the importance of these compounds in plant defense against pathogens. This study suggests that pyrrole derivatives might play a role in biological defense mechanisms, hinting at potential applications in agriculture or bioengineering (Qamar, Mysore, & Senthil-Kumar, 2015).
Biotechnological Production
Lactic acid derivatives, produced via biotechnological routes, have been investigated for their potential in green chemistry applications. While the focus is on lactic acid, the methodologies and applications could be analogous to those of pyrrole derivatives, suggesting potential uses in sustainable chemical production or as precursors for biodegradable materials (Gao, Ma, & Xu, 2011).
Renewable Chemical Production
Advancements in the sustainable synthesis of adipic acid from biomass derivatives have been reviewed, highlighting the importance of green routes for industrial dicarboxylic acid production. This research might indirectly suggest applications for "5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid" in the context of renewable materials and sustainable chemical synthesis (Lang & Li, 2021).
Eigenschaften
IUPAC Name |
5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-3-5(7(11)12)4(2-10)9-6(3)8(13)14/h2,9H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXNXMHDXRXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646425 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
CAS RN |
79754-38-4 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



